molecular formula C16H20N2O2 B5210414 N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide

Cat. No. B5210414
M. Wt: 272.34 g/mol
InChI Key: DDAQCYPHVOYGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide, also known as SBI-0206965, is a small molecule inhibitor of the enzyme PDK1 (3-phosphoinositide-dependent protein kinase-1). PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. Inhibition of PDK1 by SBI-0206965 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide binds to the ATP-binding pocket of PDK1 and inhibits its kinase activity. This leads to a downstream inhibition of the PI3K/Akt/mTOR pathway, which is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. The exact mechanism by which PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide leads to tumor suppression and improved glucose metabolism is still under investigation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes, N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide is its specificity for PDK1, which makes it a valuable tool for studying the role of PDK1 in various cellular processes. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide is its relatively low potency, which may require higher concentrations for effective inhibition of PDK1. Additionally, the in vivo efficacy of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide may be limited by its pharmacokinetic properties, such as poor bioavailability and rapid clearance.

Future Directions

Several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide and PDK1 inhibition can be identified. One direction is to further investigate the molecular mechanisms by which PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide leads to tumor suppression and improved glucose metabolism. Another direction is to develop more potent and selective PDK1 inhibitors with improved pharmacokinetic properties for in vivo applications. Additionally, the therapeutic potential of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide and other PDK1 inhibitors in combination with other targeted therapies or chemotherapy should be explored.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been described in several research articles. The general method involves the reaction of 3,4-dimethylbenzoyl chloride with tert-butyl 3-amino-5-isoxazolecarboxylate in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl carbazate to form the final product, which is purified by column chromatography.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer and diabetes. In cancer, PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to suppress tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines and xenograft models. This effect is thought to be mediated by the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
In diabetes, PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the activation of AMPK (adenosine monophosphate-activated protein kinase), a key regulator of energy metabolism.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-6-7-12(8-11(10)2)15(19)17-14-9-13(20-18-14)16(3,4)5/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQCYPHVOYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.